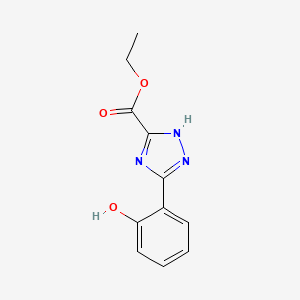
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the pyrazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxyphenyl methyl sulfone
- 2-Methoxyphenyl isocyanate
Comparison
4-(3-Methoxyphenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to the presence of both a methoxyphenyl group and a methylsulfonyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 3-Methoxyphenyl methyl sulfone lacks the pyrazole ring, while 2-Methoxyphenyl isocyanate has different functional groups and reactivity.
Propriétés
Formule moléculaire |
C11H12N2O3S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-16-9-5-3-4-8(6-9)10-7-12-13-11(10)17(2,14)15/h3-7H,1-2H3,(H,12,13) |
Clé InChI |
WUOCDTTXUJPEMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(NN=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



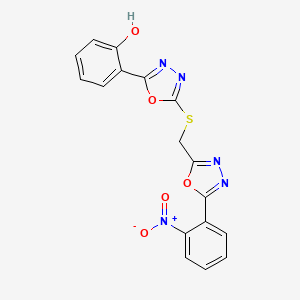
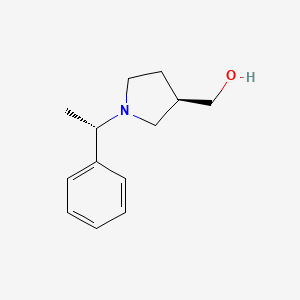
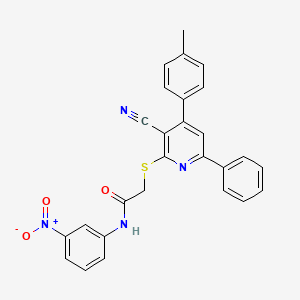
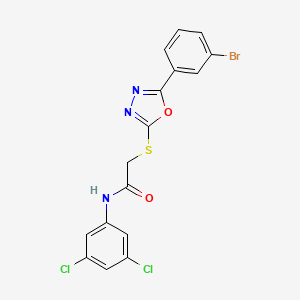
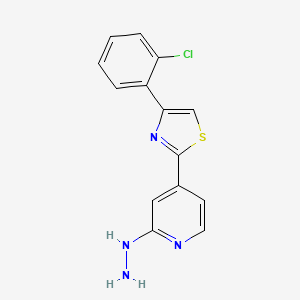
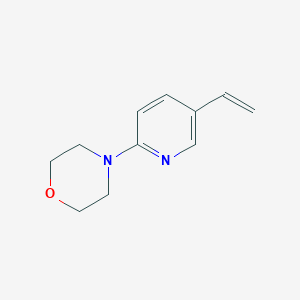

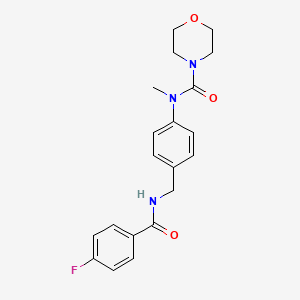
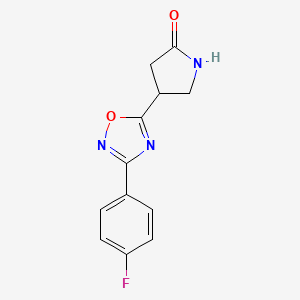

![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
